N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine
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Overview
Description
N-{bicyclo[221]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine is a chemical compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine typically involves the reaction of bicyclo[2.2.1]heptane derivatives with pyrazole compounds under specific conditions. One common method includes the use of a nucleophilic substitution reaction where the bicyclo[2.2.1]heptane derivative reacts with an ethyl-substituted pyrazole in the presence of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide hydrochloride
- N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-methylcyclohexan-1-amine
- 1-{bicyclo[2.2.1]heptan-2-yl}ethanone
Uniqueness
N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine is unique due to its specific bicyclic structure and the presence of both a pyrazole ring and an ethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H19N3 |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N3/c1-2-15-8-11(7-13-15)14-12-6-9-3-4-10(12)5-9/h7-10,12,14H,2-6H2,1H3 |
InChI Key |
GGEOVYQOIIZFOU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC2CC3CCC2C3 |
Origin of Product |
United States |
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